N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide)
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Overview
Description
N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide): is a chemical compound with the molecular formula C26H36N2O2 and a molecular weight of 408.58 g/mol . This compound is characterized by its unique structure, which includes an octane-1,8-diyl chain linking two 3-phenylpropanamide groups. It is also known by its synonym, benzenepropanamide, N,N’-1,8-octanediylbis- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) typically involves the reaction of octane-1,8-diamine with 3-phenylpropanoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as or to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as .
Substitution: The amide groups can participate in substitution reactions, particularly nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or THF.
Substitution: Nucleophiles like or in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Proteins: Interact with proteins and enzymes, potentially inhibiting their activity.
Modulate Pathways: Influence cellular signaling pathways, leading to various biological effects.
Induce Apoptosis: In some cases, it may induce programmed cell death (apoptosis) in cancer cells.
Comparison with Similar Compounds
N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) can be compared with other similar compounds such as:
- N,N’-(hexane-1,6-diyl)bis(3-phenylpropanamide)
- N,N’-(decane-1,10-diyl)bis(3-phenylpropanamide)
Uniqueness
- Chain Length : The octane-1,8-diyl chain provides a specific spatial arrangement that can influence the compound’s properties.
- Biological Activity : The unique structure may result in distinct biological activities compared to its analogs.
Similar Compounds
- N,N’-(hexane-1,6-diyl)bis(3-phenylpropanamide)
- N,N’-(decane-1,10-diyl)bis(3-phenylpropanamide)
These compounds share similar structural features but differ in the length of the alkyl chain, which can affect their chemical and biological properties.
Properties
IUPAC Name |
3-phenyl-N-[8-(3-phenylpropanoylamino)octyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2/c29-25(19-17-23-13-7-5-8-14-23)27-21-11-3-1-2-4-12-22-28-26(30)20-18-24-15-9-6-10-16-24/h5-10,13-16H,1-4,11-12,17-22H2,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOBDNHOZAGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCCCCCCNC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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